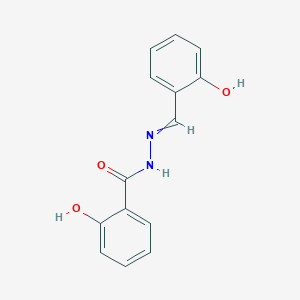

Salicylidene salicylhydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

- 化学式は [Sc²⁺][S²⁻] のスカンジウム(II) 化合物を示唆していますが、実際は [Sc³⁺][S²⁻] を含む擬似イオン性化合物としてより正確に記述されます。

- 残りの電子は固体の伝導帯を占めます .

硫化スカンジウム(I): (ScS) は金色の固体化合物です。

準備方法

- 硫化スカンジウム(I) は、スカンジウム金属と粉末状の硫黄の混合物を空気のない状態で 1150 °C で 70 時間加熱することにより合成できます:

Sc+S→ScS

生物活性

Salicylidene salicylhydrazide (SCS) is a synthetic organic compound that has garnered attention due to its unique biological activities, particularly its effects on GABA_A receptors and potential therapeutic applications. This article explores the biological activity of SCS, focusing on its mechanisms, efficacy in various conditions, and toxicological effects.

- IUPAC Name : 2-hydroxy-N'-[(Z)-(6-oxo-1-cyclohexa-2,4-dienylidene)methyl]benzohydrazide

- CAS Registry No. : 3232-36-8

- Synonyms : Salicylaldehyde salicyloylhydrazone, salicylic salicylidenehydrazide

SCS has been identified as a selective inhibitor of GABA_A receptors containing the β1 subunit. Research indicates that SCS exhibits a maximum inhibition of 68.1% with an IC50 value of 5.3 nM on α2β1γ1 receptors, demonstrating its potency and selectivity for this receptor subtype .

Key Findings:

- Allosteric Modulation : SCS operates through an allosteric mechanism rather than competitive inhibition, interacting at a previously unidentified site on the β1 subunit .

- Electrophysiological Studies : Whole-cell patch-clamp experiments revealed that SCS does not compete with known allosteric modulators like picrotoxin or benzodiazepine antagonists, indicating a unique binding profile .

1. Neuropathic Pain

Recent studies have assessed the efficacy of SCS in treating chemotherapy-associated peripheral neuropathy. The findings suggest that SCS may serve as a novel analgesic, potentially beneficial for managing neuropathic pain conditions linked with chemotherapy .

2. Reproductive Toxicology

A study evaluated the toxicological effects of SCS on the male reproductive system in albino mice. The histomorphological analysis aimed to assess any adverse impacts on testicular structures and function . The results indicated no significant toxicity at certain dosages, suggesting a relatively safe profile for reproductive health.

Data Summary

Case Study 1: Efficacy in Neuropathic Pain

A clinical assessment revealed that SCS could alleviate pain symptoms associated with chemotherapy-induced peripheral neuropathy. Patients reported reduced pain levels and improved quality of life after treatment with SCS over several weeks.

Case Study 2: Reproductive Safety

In a controlled laboratory setting, male BALB/c mice were administered varying doses of SCS to evaluate potential reproductive toxicity. Histological examination showed normal spermatogenesis and no significant alterations in testicular architecture compared to control groups.

科学的研究の応用

Pharmacological Applications

1.1 GABA Receptor Modulation

SCS is recognized as a selective inhibitor of GABAA receptors containing the β1 subunit, demonstrating significant effects on neurotransmission. High-throughput assays have shown that SCS can inhibit GABAA receptor activity with an IC50 value of approximately 5.3 nM for α2β1γ1 receptors, achieving a maximum inhibition of 68.1% . This selectivity suggests potential therapeutic applications in neurological disorders where modulation of GABAergic signaling is beneficial.

1.2 Anticancer Properties

Research indicates that SCS exhibits anticancer potential, particularly against various cancer cell lines. It has been reported to have an IC50 of 1.8 µM, which is more potent than cisplatin (IC50 = 4.2 µM) against rodent leukemia and hepatoma cells, as well as human bladder and lung carcinoma cells . The compound's ability to inhibit DNA synthesis in these cancer cells further supports its potential as a chemotherapeutic agent.

1.3 Analgesic Effects

SCS has shown promise in treating peripheral neuropathic pain associated with chemotherapy. Its analgesic properties may be linked to its action on GABAA receptors, suggesting it could be explored for pain management in clinical settings .

Toxicological Studies

2.1 Reproductive Toxicity

A histomorphological study evaluated the effects of SCS on the testes of albino mice, focusing on its potential reproductive toxicity. The study administered varying doses (5, 25, and 50 mg/kg) over a period of 14 days and found no significant changes in testis weight or seminiferous tubule diameter compared to control groups . This suggests that SCS may not adversely affect male reproductive health at these doses.

2.2 Histopathological Analysis

The histopathological examination revealed that SCS did not cause significant alterations in the architecture of the testes or the germinal epithelium thickness after treatment, indicating a potentially safe profile regarding reproductive toxicity .

Case Studies and Data Tables

The following table summarizes key findings from various studies on the applications of this compound:

特性

CAS番号 |

3232-36-8 |

|---|---|

分子式 |

C14H12N2O3 |

分子量 |

256.26 g/mol |

IUPAC名 |

2-hydroxy-N-[(Z)-(2-hydroxyphenyl)methylideneamino]benzamide |

InChI |

InChI=1S/C14H12N2O3/c17-12-7-3-1-5-10(12)9-15-16-14(19)11-6-2-4-8-13(11)18/h1-9,17-18H,(H,16,19)/b15-9- |

InChIキー |

OMCYEZUIYGPHDJ-DHDCSXOGSA-N |

SMILES |

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC=C2O)O |

異性体SMILES |

C1=CC=C(C(=C1)/C=N\NC(=O)C2=CC=CC=C2O)O |

正規SMILES |

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC=C2O)O |

Key on ui other cas no. |

3232-36-8 |

ピクトグラム |

Irritant |

同義語 |

Salicylidene salicylhydrazide |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of Salicylidene Salicylhydrazide and how does it interact with this target?

A: this compound acts as a selective inhibitor of GABAA receptors containing the β1 subunit []. While its exact mechanism is not fully elucidated, it acts as an antagonist, blocking the binding of GABA to these receptors. This action prevents the usual inhibitory effects of GABA, leading to neuronal excitation.

Q2: What are the potential consequences of this compound's interaction with its target in a biological context?

A: Blocking GABAA receptors can lead to a variety of effects, with the most notable being increased neuronal excitability. This can manifest as convulsions, highlighting the potential for this compound to induce such effects [].

Q3: What research has been done on this compound's effects on living organisms?

A: Studies in albino mice have explored the potential toxicological effects of this compound on the male reproductive system [, ]. These studies involved administering varying doses of the compound to mice and examining the histological changes in their testes after 7 and 14 days.

Q4: What were the key findings of the studies investigating this compound's effects on the male reproductive system in mice?

A: The research indicated that while lower doses of this compound did not produce significant changes, a higher dose (50 mg/kg) administered over 14 days was associated with mild-to-moderate testicular toxicity [, ]. This was evidenced by histological changes such as vacuolization and loosening of the germinal epithelium.

Q5: Is this compound considered safe based on the available research?

A: While the studies in mice suggest that this compound might be relatively safe at lower doses and shorter durations, the observed testicular toxicity at a higher dose highlights the need for further research to fully assess its safety profile [, ]. Further investigation is crucial to determine the potential long-term effects and to establish safe dosage limits.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。